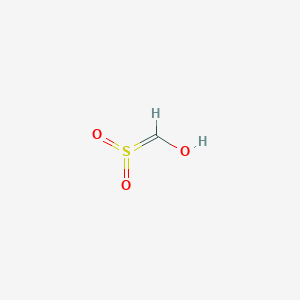
(Dioxo-lambda~6~-sulfanylidene)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dioxo-lambda~6~-sulfanylidene)methanol is a chemical compound with the molecular formula CH₂O₂S It is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanol typically involves the reaction of methanol with sulfur dioxide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out at room temperature and atmospheric pressure, making it relatively straightforward and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the continuous introduction of reactants and removal of products, optimizing the reaction conditions and improving efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The methanol group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(Dioxo-lambda~6~-sulfanylidene)methanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which (Dioxo-lambda~6~-sulfanylidene)methanol exerts its effects involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the activity of target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Dioxido-lambda~6~-sulfanylidene)methanethiol: Similar in structure but contains a thiol group instead of a methanol group.
(Dioxo-lambda~6~-sulfanylidene)methanamine: Contains an amine group instead of a methanol group.
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
921192-95-2 |
|---|---|
Molecular Formula |
CH2O3S |
Molecular Weight |
94.09 g/mol |
IUPAC Name |
sulfonylmethanol |
InChI |
InChI=1S/CH2O3S/c2-1-5(3)4/h1-2H |
InChI Key |
IWJDYMDQNRKMAN-UHFFFAOYSA-N |
Canonical SMILES |
C(=S(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















